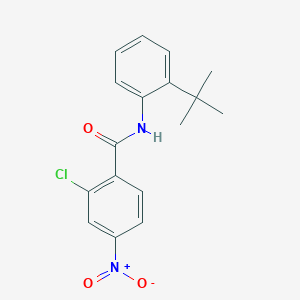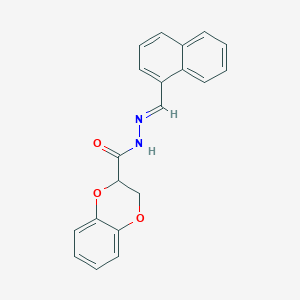![molecular formula C15H18N2O2 B5713179 N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)
N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide” is a compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound. Quinoline is a basic structure for many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of quinoline with other reagents. For example, the reductive N-methylation of quinolines with paraformaldehyde and H2 has been reported .Chemical Reactions Analysis
The chemical reactions of this compound could be influenced by the presence of the quinoline ring and the amide group. Quinolines can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present in the molecule. Quinolines are generally crystalline solids with a characteristic odor. They are basic in nature due to the presence of a nitrogen atom in the ring .Aplicaciones Científicas De Investigación
Anticancer Activity
The quinoline scaffold, which is part of the structure of N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide, has been identified as an important motif in the development of new anticancer drugs. These compounds can inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Antimicrobial Properties
Quinoline derivatives have been frequently used for their bactericidal and bacteriolytic activities. The unique biological activity of these compounds makes them valuable targets in medicinal studies, particularly for combating resistant strains of bacteria .
Neuroprotective Effects
Compounds with a quinoline nucleus have shown potential in treating neurodegenerative diseases like Alzheimer’s. They are explored for their ability to inhibit enzymes like acetylcholinesterase, which is a target for Alzheimer’s disease therapy .
Anti-inflammatory and Analgesic Uses
The anti-inflammatory properties of quinoline derivatives make them suitable candidates for the treatment of inflammatory conditions. They may also possess analgesic properties, providing pain relief in various medical conditions .
Antidiabetic Applications
Some quinoline compounds exhibit anti-diabetic activities, which could be harnessed in the management of diabetes mellitus. Their role in insulin signaling and glucose metabolism is a subject of ongoing research .
Antioxidant Effects
The antioxidant properties of quinoline derivatives contribute to their protective effects against oxidative stress, which is implicated in many chronic diseases and aging processes .
Diuretic Potential
Quinoline-based compounds have been studied for their diuretic activities, which can be useful in conditions where the removal of excess body fluids is necessary, such as in certain cardiovascular diseases .
Psychotropic Applications
The structural complexity of quinoline derivatives allows for their use in psychotropic medication, potentially affecting mood, behavior, and cognitive functions. This application is particularly relevant in the field of psychiatry and behavioral sciences .
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-6-14(18)17(2)10-12-9-11-7-4-5-8-13(11)16-15(12)19/h4-5,7-9H,3,6,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEWEQRFOPAYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)CC1=CC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5713106.png)
![2-({[(3-hydroxypropyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5713112.png)
![N-[1-({2-[1-(5-methyl-2-furyl)ethylidene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B5713121.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5713134.png)
![N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5713138.png)
![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5713146.png)


![4-({[(2-methylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5713153.png)

![methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5713186.png)
![3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5713199.png)